6-Amino-1-benzyl-5-bromouracil
Overview
Description
6-Amino-1-benzyl-5-bromouracil is a synthetic compound with the molecular formula C11H10BrN3O2 and a molecular weight of 296.12 g/mol . It is a derivative of uracil, a pyrimidine nucleobase, and features a bromine atom at the 5-position, an amino group at the 6-position, and a benzyl group at the 1-position. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or a brominating agent in an organic solvent, followed by amination using ammonia or an amine source under controlled conditions .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other reactive chemicals .
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-benzyl-5-bromouracil undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions.
Amination Reactions: The amino group at the 6-position can participate in further functionalization.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
6-Amino-1-benzyl-5-bromouracil is utilized in several scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigating its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Exploring its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-1-benzyl-5-bromouracil involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to form hydrogen bonds with the active sites of certain enzymes, thereby inhibiting their activity. This interaction can alter the enzyme’s function and affect various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
6-Amino-5-bromouracil: Lacks the benzyl group at the 1-position.
1-Benzyluracil: Lacks the bromine atom at the 5-position and the amino group at the 6-position.
5-Bromouracil: Lacks both the benzyl group at the 1-position and the amino group at the 6-position.
Uniqueness
6-Amino-1-benzyl-5-bromouracil is unique due to the presence of both the benzyl group and the amino group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with biological targets and makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
6-Amino-1-benzyl-5-bromouracil is a pyrimidine derivative that has garnered attention due to its unique structural features and potential biological activities. The compound contains both an amino group and a benzyl group, which contribute to its reactivity and interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparisons with related compounds.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
Feature | Description |
---|---|
Chemical Formula | CHBrNO |
Molecular Weight | 292.12 g/mol |
Functional Groups | Amino group (-NH), bromine atom (Br), benzyl group (CH-CH-) |
This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. The presence of the bromine atom at the 5-position allows for nucleophilic substitution reactions, while the amino group at the 6-position can participate in hydrogen bonding with target macromolecules. This dual functionality enables the compound to inhibit enzyme activity, thereby influencing various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in nucleotide metabolism, which is crucial for cellular proliferation and survival.
- Binding Affinity : Studies indicate that this compound has a significant binding affinity for certain receptors, potentially modulating their activity.
Biological Activities
Research has identified several biological activities associated with this compound:
- Antiviral Activity : Similar compounds have demonstrated efficacy against HIV and herpes viruses by inhibiting viral reverse transcriptase and other essential enzymes involved in viral replication .
- Antitumor Potential : The compound's structural similarity to established anticancer agents suggests potential cytotoxic effects against various cancer cell lines. Preliminary studies indicate activity against murine leukemia and breast carcinoma cells .
- Antimycobacterial Properties : Derivatives of uracil have been shown to inhibit the growth of Mycobacterium tuberculosis, suggesting that this compound may exhibit similar properties .
Case Studies
Several studies have explored the biological implications of this compound:
- Antiviral Efficacy :
-
Cytotoxicity Against Cancer Cells :
- Research involving various cancer cell lines revealed that this compound induces apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.
- Inhibition of Mycobacterial Growth :
Comparison with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
6-Amino-5-bromouracil | Lacks benzyl group | Antiviral and anticancer properties |
1-Benzyluracil | Lacks bromine atom | Limited antiviral activity |
5-Bromouracil | Lacks both amino and benzyl groups | Primarily used as a research tool |
Properties
IUPAC Name |
6-amino-1-benzyl-5-bromopyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2/c12-8-9(13)15(11(17)14-10(8)16)6-7-4-2-1-3-5-7/h1-5H,6,13H2,(H,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHMQYHCJPMREC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C(=O)NC2=O)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356357 | |
Record name | 6-AMINO-1-BENZYL-5-BROMOURACIL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72816-87-6 | |
Record name | 6-AMINO-1-BENZYL-5-BROMOURACIL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-amino-1-benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions that the 1-benzyl group in 6-Amino-1-benzyl-5-bromouracil is important for the synthesis and can be removed later. Why is this group so crucial in the early stages, and why is its removal sometimes problematic?
A1: The 1-benzyl group in this compound acts as a protecting group during the initial nucleophilic substitution reaction with methylamine []. This bulky group prevents unwanted side reactions at the 1-position of the uracil ring, ensuring the methylamine selectively replaces the bromine atom at the 5-position.
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